molecular formula C19H14FN3O3S B607252 2-(5-氟-2-羟基苯基)-2-(3-氧代-1H-苯并吲哚-2-基)-N-(1,3-噻唑-2-基)乙酰胺 CAS No. 1942114-09-1

2-(5-氟-2-羟基苯基)-2-(3-氧代-1H-苯并吲哚-2-基)-N-(1,3-噻唑-2-基)乙酰胺

货号 B607252
CAS 编号: 1942114-09-1
分子量: 383.3974
InChI 键: YTUFHOKUFOQRDF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

EAI045 is a potent and selective inhibitor of mutant EGF receptors (EGFRs;  IC50s = 0.076, 0.049, 0.002, and 1.6 μM for recombinant EGFRL858R, EGFRT790M, EGFRL858R/T790M, and wild-type EGFR, respectively). It inhibits phosphorylation of EGFR in a concentration-dependent manner in H1975 cells. EAI045 (0.01-10 μM) reduces proliferation of Ba/F3 cells expressing EGFRL858R/T790M and EGFRL858R/T790M/I941R. In vivo, EAI045 induces tumor regression and reduces EGFR signaling in mice bearing EGFRL858R/T790M, EGFRExon19del/T790M, and EGFRL858R/T790M/C797S tumors when administered at a dose of 60 mg/kg per day in combination with cetuximab.
EAI045 ia a potent and selective EGFR inhbitor. EAI045 targets selected drug-resistant EGFR mutants but spares the wild-type receptor. EAI045 inhibits L858R/T790M-mutant EGFR with low-nanomolar potency in biochemical assays.

科学研究应用

Imaging Tumors Expressing Mutated EGFR

EAI045 has been used in the synthesis and preclinical evaluation of [11C]EAI045 as a PET tracer for imaging tumors expressing mutated epidermal growth factor receptor (EGFR). The EGFR allosteric inhibitor, EAI045, is proposed to have an alternative mechanism of action, disrupting receptor signaling independent of the ATP-binding site .

Treatment of Non-Small Cell Lung Cancer

EAI045 is a fourth-generation allosteric tyrosine kinase inhibitor (TKI) of the EGFR. It targets T790M and C797S EGFR mutants in the treatment of non-small cell lung cancer (NSCLC). EAI045 and cetuximab combined induce tumor regression in mouse models of EGFR-mutant lung cancer .

Identification of New EGFR Inhibitors

EAI045 has been used in the identification of new EGFR inhibitors by structure-based virtual screening and biological evaluation. The compound ZINC49691377, identified through this process, demonstrated excellent anti-proliferation activity against H1975 and PC-9 cells .

Pharmacokinetic Studies

EAI045 has been used in pharmacokinetic studies to gain further knowledge on pharmacokinetics, the EGFR mutation-targeting potential, and the influence of cetuximab on the uptake by radiolabeling EAI045 with carbon-11 and tritium .

Enantiomeric Separation

EAI045 has been used in the development of a validated LC method for the enantiomeric separation of EAI045 on a chiral stationary phase .

Apoptosis Induction

EAI045 has been used in apoptosis analysis, indicating that the compound ZINC49691377 can effectively induce apoptosis of H1975 and PC-9 cells in a dose-dependent manner .

作用机制

Target of Action

EAI045 primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a cell-surface receptor tyrosine kinase, which, when mutated, can lead to uncontrolled cell proliferation and survival, contributing to the development of non-small cell lung cancer (NSCLC) . EAI045 specifically targets T790M and C797S EGFR mutants .

Mode of Action

Unlike conventional tyrosine kinase inhibitors that target the mutation site in the ATP binding pocket of EGFR, EAI045 operates differently. It disrupts receptor signaling independent of the ATP-binding site . This alternative mechanism of action helps overcome treatment resistance mutations common in the ATP binding site .

The antibody cetuximab is hypothesized to increase the number of accessible allosteric pockets for EAI045, thus enhancing the potency of the inhibitor .

Biochemical Pathways

EAI045 affects the EGFR signaling pathway. By inhibiting the EGFR mutants, it disrupts the downstream signaling pathways that mediate cell proliferation and survival . This disruption can lead to the inhibition of tumor growth in NSCLC .

Pharmacokinetics

EAI045 exhibits rapid absorption, with an apparent maximum concentration (t max) around 5 minutes . .

Result of Action

EAI045’s action results in the inhibition of EGFR phosphorylation in cells expressing EGFR mutants . This inhibition disrupts the EGFR signaling pathway, thereby potentially inhibiting the growth of NSCLC tumors .

Action Environment

The efficacy of EAI045 can be influenced by certain environmental factors. For instance, the presence of epidermal growth factor (EGF), a ligand for EGFR, can reduce the efficacy of EAI045 against mutant EGFR . Additionally, the combined use of EAI045 and cetuximab, an EGFR-blocking antibody, is hypothesized to enhance the inhibitor’s potency .

属性

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S/c20-12-5-6-15(24)14(9-12)16(17(25)22-19-21-7-8-27-19)23-10-11-3-1-2-4-13(11)18(23)26/h1-9,16,24H,10H2,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUFHOKUFOQRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(C3=C(C=CC(=C3)F)O)C(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。